

## A Comparative Guide to Pridinol Mesylate Analysis: HPLC and Volumetric Methods

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Compound of Interest		
Compound Name:	Pridinol hydrochloride	
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For researchers and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and volumetric methods for the analysis of Pridinol Mesylate, a centrally acting muscle relaxant. The information presented herein is compiled from validated analytical methods to assist in selecting the most suitable approach for quality control and research purposes.

#### **Performance Comparison of Analytical Methods**

The following tables summarize the validation parameters for different analytical methods used for the determination of Pridinol Mesylate.

Table 1: HPLC Method Validation Data



Parameter	HPLC Method 1	HPLC Method 2	HPLC Method 3
Linearity Range	0.1-1.5 mg/mL	2.0-60.0 μg/mL	0.44-24.70 μg (injected)
Correlation Coefficient (r)	0.9983[1][2]	>0.99[3]	0.9995[4]
Accuracy (% Recovery)	99.1-102.7%[1][3]	98.22-102.96%[3]	Mean recovery: 100.2%[4]
Precision (RSD)	Repeatability RSD ≤ 1.5%[1][3]	Inter and Intra-day RSD within acceptance limits[3]	1.0%[4]

Table 2: Alternative Method Validation Data - Volumetric Titration

Parameter	Volumetric Method
Linearity Range	25-125% (w/v)
Correlation Coefficient (r)	0.9998[4]
Accuracy (% Recovery)	Mean recovery and RSD were comparable to HPLC[4]
Precision (RSD)	0.2%[4]

# Experimental Protocols High-Performance Liquid Chromatography (HPLC) Methods

HPLC Method 1: Stability-Indicating Assay[1][2]

• Column: C18

 Mobile Phase: A mixture of Methanol, 2-propanol, and 50mM potassium phosphate solution (pH 6.0) in a ratio of 51:9:40 (v/v/v).[1][2]



Flow Rate: 1.0 mL/min.[1][2]

Detection: UV at 220 nm.[1][2]

• Quantification: Based on peak area.

HPLC Method 2: Determination of Process-Related Impurities[3][5]

• Column: C18

Mobile Phase: A mixture of 50mM potassium phosphate buffer (pH 6.4), Methanol, and 2-propanol in a ratio of 20:69:11 (v/v/v).[5]

• Flow Rate: 1.0 mL/min.[5]

• Detection: UV at 245 nm.[5]

· Quantification: Based on peak area.

HPLC Method 3: Assay in Raw Material[4][6]

• Column: C18.[4][6]

Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH
 5.0) in a ratio of 1:2 (v/v).[4][6]

• Flow Rate: 0.8 mL/min.[4][6]

Detection: UV at 258 nm.[4][6]

Quantification: Based on peak area.[4][6]

### **Alternative Method: Volumetric Titration[4]**

This method is based on the reaction of Pridinol Mesylate with sodium lauryl sulphate in diluted sulfuric acid.

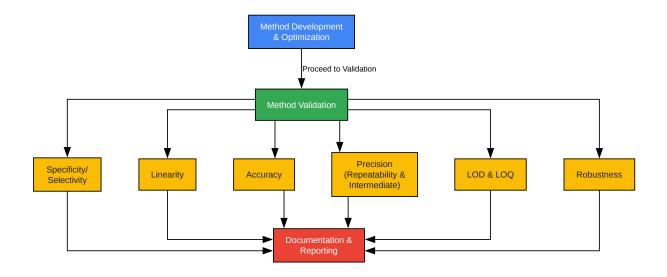
Titrant: 0.01 N Sodium Lauryl Sulphate.



- Indicator: Dimethyl yellow.[4]
- Procedure: An accurately weighed amount of Pridinol Mesylate is dissolved in distilled water and 10% (w/v) sulfuric acid. Dichloromethane and the indicator are added, and the solution is titrated with sodium lauryl sulphate until the organic layer changes color from yellow to red-orange.[4]

### **Methodology Visualization**

The following diagram illustrates the typical workflow for the validation of an HPLC method for Pridinol analysis, in accordance with ICH guidelines.



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Caption: Workflow for HPLC Method Validation.

In addition to HPLC and volumetric titration, other analytical techniques such as UV-Vis spectrophotometry, including derivative and Q-absorbance ratio methods, have been developed for the simultaneous determination of Pridinol Mesylate in combination with other drugs like Diclofenac Sodium.[7] These methods offer alternative approaches, particularly for



formulations containing multiple active ingredients. Furthermore, green analytical methods using chemometrics have been explored for dissolution monitoring of Pridinol in combination products.[8] The choice of method will ultimately depend on the specific application, available instrumentation, and regulatory requirements.

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- To cite this document: BenchChem. [A Comparative Guide to Pridinol Mesylate Analysis: HPLC and Volumetric Methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210197#validation-of-the-linearity-accuracy-and-precision-of-pridinol-hplc-methods]

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